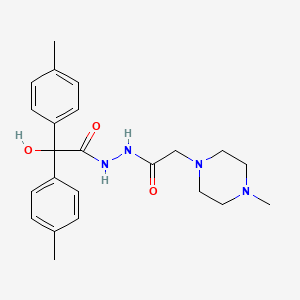

1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide represents a sophisticated molecular architecture characterized by multiple functional groups and aromatic systems. According to systematic nomenclature conventions, the IUPAC name is designated as 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide. This nomenclature reflects the presence of a central piperazine ring substituted with a methyl group at the 4-position, connected through an acetic acid linker to a hydrazide functionality that further connects to a hydroxylated bis-aromatic system.

The molecular formula C₂₃H₃₀N₄O₃ indicates a molecular weight of 410.5 g/mol, establishing this compound as a medium-sized organic molecule with substantial molecular complexity. The Chemical Abstracts Service (CAS) registry number 128156-87-6 provides unique identification for this specific stereoisomer and structural variant. Database identifiers include the PubChem CID 1674237, facilitating cross-referencing across multiple chemical information systems. Additional systematic identifiers such as the InChI key IBKGYLGGLNADHF-UHFFFAOYSA-N and the corresponding SMILES notation CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CN3CCN(CC3)C)O provide machine-readable structural representations essential for computational chemistry applications.

The compound contains several notable structural features that contribute to its chemical behavior and potential biological activity. The piperazine ring system provides conformational flexibility while maintaining spatial constraints that influence molecular recognition events. The bis(4-methylphenyl) substituent creates a sterically demanding environment around the central carbon atom, potentially influencing both chemical reactivity and biological target binding. The hydrazide linkage introduces hydrogen bonding capabilities and serves as a crucial pharmacophore element commonly found in bioactive compounds. The presence of both aliphatic and aromatic nitrogen atoms creates multiple sites for protonation and metal coordination, expanding the compound's versatility in various chemical environments.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related piperazine acetohydrazide derivatives provide valuable insights into the conformational preferences and intermolecular interactions characteristic of this compound class. Studies on structurally similar compounds, such as 2-(4-methylphenyl)acetohydrazide, reveal important structural parameters that can be extrapolated to understand the behavior of the target molecule. The crystal structure analysis demonstrates that the dihedral angle between the benzene ring and the acetohydrazide group typically measures approximately 88.2°, indicating a nearly perpendicular orientation that minimizes steric hindrance while maximizing π-system interactions.

The crystallographic data for related compounds reveals monoclinic crystal systems with space group P2₁/c, suggesting that similar packing arrangements may be observed for the target compound. Unit cell parameters show characteristic dimensions with a-axis lengths around 15.4 Å, b-axis measurements near 6.3 Å, and c-axis values approximately 9.2 Å, with β angles close to 106.7°. These parameters indicate efficient molecular packing driven by hydrogen bonding networks and van der Waals interactions between aromatic systems.

Conformational analysis reveals that N-H···O hydrogen bonds play a crucial role in determining solid-state structures, with typical N···O distances ranging from 2.8 to 3.1 Å. Weak C-H···O intermolecular interactions supplement the primary hydrogen bonding network, creating infinite ribbon-like arrangements that contribute to crystal stability. The presence of multiple aromatic rings in the target compound likely enhances these interactions through π-π stacking mechanisms, potentially leading to more complex three-dimensional networks compared to simpler acetohydrazide derivatives.

The hydroxyl group and bis-aromatic substitution pattern in the target compound introduces additional conformational complexity compared to simpler derivatives. Density functional theory calculations suggest that the hydroxyl group can adopt multiple orientations, influencing both intramolecular hydrogen bonding patterns and intermolecular association behaviors. The steric bulk of the bis(4-methylphenyl) substituent likely restricts rotation around certain bond axes, creating preferred conformational states that may be crucial for biological activity.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical investigations using density functional theory (DFT) methods provide comprehensive insights into the electronic structure and chemical properties of piperazine acetohydrazide derivatives. Computational studies employing the DFT/6-311G basis set have been successfully applied to related compounds, revealing important frontier molecular orbital characteristics and global reactivity descriptors. These calculations demonstrate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about chemical reactivity, electron donor-acceptor properties, and potential biological activities.

The electronic structure calculations reveal that piperazine acetohydrazide derivatives typically exhibit HOMO energies in the range of -6.5 to -7.2 eV, indicating moderate electron-donating capabilities. LUMO energies generally fall between -1.8 to -2.5 eV, suggesting reasonable electron-accepting properties that facilitate various chemical transformations. The HOMO-LUMO energy gap, typically ranging from 4.5 to 5.2 eV, indicates moderate chemical stability while maintaining sufficient reactivity for synthetic modifications and biological interactions.

Molecular electrostatic potential (MEP) surface analysis provides valuable information about electrophilic and nucleophilic regions within the molecule. The piperazine nitrogen atoms typically exhibit significant negative electrostatic potential, making them prime sites for electrophilic attack and protonation reactions. Conversely, the aromatic carbon atoms and carbonyl carbon centers show positive electrostatic potential regions, indicating potential nucleophilic attack sites. The hydroxyl oxygen atom contributes significant negative potential, enhancing hydrogen bonding capabilities and metal coordination properties.

Global reactivity descriptors calculated from frontier orbital energies include chemical hardness (η), chemical softness (S), electronegativity (χ), and electrophilicity index (ω). For similar piperazine derivatives, chemical hardness values typically range from 2.2 to 2.6 eV, indicating moderate resistance to electronic perturbation. Electronegativity values generally fall between 4.0 to 4.8 eV, suggesting balanced electron-attracting capabilities. The electrophilicity index, calculated as ω = χ²/2η, provides insights into the molecule's tendency to accept electrons from electron-rich species, with typical values ranging from 3.5 to 4.8 eV for this compound class.

Comparative Analysis with Related Piperazine Hydrazide Derivatives

Comparative structural analysis with related piperazine hydrazide derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound 1-piperazineacetic acid, 4-methyl-, hydrazide (CAS 24632-44-8) serves as a fundamental structural analog, sharing the core piperazine acetohydrazide framework while lacking the bis-aromatic substitution. This simpler derivative exhibits a molecular weight of 172.23 g/mol and molecular formula C₇H₁₆N₄O, highlighting the significant molecular expansion achieved through aromatic functionalization.

Structural comparison with 1-piperazineacetic acid, 4-methyl-, 2-(hydroxybis(3-methylphenyl)acetyl)hydrazide (CAS 128156-86-5) demonstrates the impact of methyl group positioning on molecular properties. The meta-substituted isomer shares the same molecular formula C₂₃H₃₀N₄O₃ and molecular weight 410.5 g/mol but likely exhibits different conformational preferences and biological activities due to altered steric and electronic effects. The positional isomerism between para- and meta-methylphenyl substituents influences intermolecular interactions, crystal packing arrangements, and potentially biological target recognition.

More complex derivatives such as the (2-oxo-3-indolinylidene)hydrazide variants demonstrate extended conjugation systems that significantly alter electronic properties. These compounds incorporate indole moieties that introduce additional aromatic character and potential π-π stacking interactions. The molecular weight expansion to approximately 360 g/mol for the dihydrochloride sesquihydrate form illustrates how structural elaboration can dramatically influence physicochemical properties including solubility, stability, and bioavailability.

Biological activity comparisons reveal that piperazine acetohydrazide derivatives exhibit diverse pharmacological properties depending on substitution patterns. Simple acetohydrazide derivatives demonstrate moderate antimicrobial activity, with minimum inhibitory concentrations typically ranging from 25 to 100 μg/mL against common bacterial strains. The introduction of aromatic substituents generally enhances biological activity through improved membrane permeability and enhanced target binding affinity. Compounds with hydroxylated aromatic systems often show increased antioxidant properties, potentially through phenolic hydrogen donation mechanisms.

Synthetic accessibility analysis indicates that the target compound can be prepared through established multi-step synthetic routes involving piperazine functionalization, acetic acid derivatization, and hydrazide formation followed by condensation with aromatic ketones. The synthetic complexity score, estimated based on structural features and required transformations, suggests moderate synthetic difficulty requiring skilled organic chemistry techniques but achievable using standard laboratory equipment and reagents. Alternative synthetic approaches may involve direct coupling reactions between pre-formed building blocks, potentially offering improved yields and reduced reaction times compared to sequential functionalization strategies.

Properties

CAS No. |

128156-87-6 |

|---|---|

Molecular Formula |

C23H30N4O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-hydroxy-2,2-bis(4-methylphenyl)-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |

InChI |

InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)23(30,20-10-6-18(2)7-11-20)22(29)25-24-21(28)16-27-14-12-26(3)13-15-27/h4-11,30H,12-16H2,1-3H3,(H,24,28)(H,25,29) |

InChI Key |

IBKGYLGGLNADHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CN3CCN(CC3)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Introduction to 1-Piperazineacetic Acid, 4-Methyl-, 2-(Hydroxybis(4-Methylphenyl)Acetyl)Hydrazide

This compound is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, which combine hydrazide, piperazine, and phenyl groups, make it an intriguing subject for research and application.

Structural Features

- Piperazine Ring : This bicyclic structure contributes to the compound's biological activity.

- Hydrazide Functionality : The hydrazide group is known for its reactivity and potential in forming various derivatives.

- Phenyl Groups : The presence of multiple phenyl groups enhances lipophilicity and may influence binding interactions with biological targets.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:

- Synthesis of Bioactive Compounds : The compound can undergo various chemical reactions to yield derivatives with potential therapeutic effects.

- Material Science : Its unique structure may be explored for developing new materials, particularly in polymer chemistry.

Biology

In biological applications, this compound can function as:

- Biological Probes : Its ability to interact with specific biological pathways makes it a candidate for studying cellular processes.

- Precursor for Drug Development : The structural features allow it to be modified into pharmacologically active compounds targeting specific enzymes or receptors.

Medicine

The medicinal applications are particularly promising:

- Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies have demonstrated the synthesis of piperazine-based hydrazides that show significant cytotoxicity against various cancer cell lines .

- Neuropharmacology : Given the piperazine moiety's known effects on neurotransmitter systems, this compound may have implications in treating neurological disorders.

Industry

In industrial contexts, this compound can be:

- Intermediate in Chemical Manufacturing : It can serve as a precursor in the synthesis of agrochemicals or pharmaceuticals.

- Development of New Materials : Its unique properties may lead to innovations in coatings or polymers.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis of piperazine derivatives and their anticancer properties. The researchers synthesized several hydrazide derivatives from piperazine compounds and evaluated their cytotoxic effects on cancer cell lines. Results indicated significant activity against certain types of cancer cells, suggesting that further exploration of similar compounds could yield effective anticancer agents .

Case Study 2: Neuropharmacological Effects

Research has shown that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. A study focusing on the synthesis of novel piperazine-based compounds demonstrated their ability to bind selectively to serotonin receptors, indicating potential for developing new antidepressants.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Hydrazides and Amides

Compound A : 1-Piperazineacetic acid, 4-phenyl-, 2-[[2-(2-chlorophenyl)diazenyl]phenylmethylene]hydrazide (CAS 127718-31-4)

- Structure : Incorporates a phenylpiperazine core and a diazenyl-linked chlorophenyl hydrazide group.

- Molecular Weight : 460.96 g/mol (vs. ~450–470 g/mol estimated for the target compound).

- Physicochemical Properties :

- Biological Relevance : Diazene groups are associated with antimicrobial and antiparasitic activity, though specific data for this compound are unavailable.

Compound B : N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide

- Structure : Combines a piperazine ring with acetamide and phenyl substituents.

- Key Differences : Lacks the hydrazide moiety and hydroxybis(4-methylphenyl)acetyl group, resulting in lower molecular weight (449.56 g/mol) and reduced steric hindrance.

- Drug-Likeness : Predicted to have favorable solubility (similar to compounds) due to fewer aromatic groups .

Hydrazide Derivatives with Heterocyclic Cores

Compound C : (4-Methylene-2-oxo-3-phenyl-3,4-dihydro-2H-quinazolin-1-yl)-acetic acid hydrazide

- Structure: Features a quinazolinone ring linked to a hydrazide group.

- Biological Activity : Demonstrated inhibitory effects against Vibrio cholerae, highlighting hydrazides' role in antimicrobial design .

- Comparison: The target compound’s piperazine core may enhance CNS permeability compared to quinazolinone-based analogs.

Compound D : N′-(4-Methylphenyl)sulfonyloxy benzohydrazides ()

Piperazine Derivatives with Bioactive Substituents

Compound E : (2E)-3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one ()

- Structure: Piperazine linked to a propenone group and methoxyphenyl ring.

- Drug-Likeness: SwissADME Data: High predicted solubility (Fsp3 = 0.21), moderate permeability (HBA = 3, HBD = 1). Activity: Active against Trypanosoma cruzi (EC50 = 2.1 µM) .

- Comparison: The target compound’s hydrazide group may enhance hydrogen bonding but reduce metabolic stability compared to propenone derivatives.

Biological Activity

1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide is a complex organic compound with significant biological activity. Its structure consists of a piperazine ring, which is known for its diverse pharmacological properties, and various functional groups that enhance its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in medicine.

Chemical Structure and Properties

- Chemical Formula : C23H30N4O3

- Molecular Weight : 414.52 g/mol

- CAS Number : 1674237

- IUPAC Name : this compound

The compound's structure includes a piperazine moiety, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing piperazine derivatives. For instance, derivatives similar to 1-Piperazineacetic acid have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer progression. A study demonstrated that piperazine-based compounds exhibit significant anti-tumor effects against breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial activity. Compounds similar to the one have demonstrated effectiveness against various bacterial strains. The incorporation of hydrazide functionalities has been linked to enhanced antibacterial properties, making these compounds promising candidates for developing new antibiotics .

Neuropharmacological Effects

The piperazine structure is prevalent in several neuroactive drugs. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The unique combination of piperazine with hydrazide may enhance these neuropharmacological effects .

Table of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Antitumor | Inhibition of HDACs | |

| Antimicrobial | Effective against bacterial strains | |

| Neuropharmacological | Modulation of neurotransmitters |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a derivative of 1-Piperazineacetic acid was tested on human breast cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability at low micromolar concentrations. The mechanism was attributed to the inhibition of HDAC6, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

Case Study 2: Antibacterial Activity

A series of experiments conducted on various bacterial strains revealed that the compound exhibited bactericidal effects comparable to established antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Piperazineacetic acid derivatives with hydrazide functionalities?

Methodological Answer: The synthesis of piperazine-hydrazide derivatives typically involves reductive amination or coupling reactions. For example:

- Reductive Amination : A solution of 4-formyl benzoic acid and 1-methylpiperazine in dichloromethane can be treated with sodium triacetoxy borohydride (NaBH(OAc)₃) to form the piperazine-acetic acid backbone. The hydrazide group is introduced via condensation with hydrazine derivatives under reflux conditions .

- Coupling Reactions : Hydrazide linkages are formed by reacting hydrazine with activated carbonyl intermediates (e.g., using EDC/HOAt as coupling reagents in peptide chemistry). Reaction progress is monitored via TLC (e.g., ethyl acetate/hexanes 35:65) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR : Use - and -NMR to confirm the piperazine ring protons (δ 2.3–3.5 ppm) and hydrazide NH signals (δ 8.5–10 ppm). NOESY can resolve stereochemistry in the hydrazide moiety .

- Mass Spectrometry : High-resolution ESI-MS is critical for verifying molecular weight (e.g., expected [M+H]⁺ at m/z 460.9586 for C₂₅H₂₅N₆OCl) .

- HPLC-PDA : Purity assessment (>98%) via reverse-phase C18 columns (acetonitrile/water gradient) ensures reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activity of piperazine-hydrazide derivatives?

Methodological Answer: Discrepancies in cytotoxicity data may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7). highlights divergent IC₅₀ values for hCA I/II inhibition due to enzyme source differences (recombinant vs. tissue-extracted) .

- Structural Modifications : Compare substituent effects (e.g., 4-methylphenyl vs. chlorophenyl groups) using SAR studies. Hydrazides with bulky aryl groups often show enhanced membrane permeability but reduced solubility .

Q. What mechanistic insights support the dual inhibition of carbonic anhydrase (CA) and tyrosine kinase by this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the hydrazide group and CA active-site zinc ions. The 4-methylphenyl moiety may occupy hydrophobic pockets in kinase domains (e.g., VEGFR2) .

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. suggests hydrazides act as uncompetitive inhibitors of hCA II, requiring pre-binding of bicarbonate .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce ester or PEGylated groups to the hydrazide NH to enhance aqueous solubility. notes that levocetirizine derivatives with carboxylic acid substituents improve oral bioavailability .

- Nanocarriers : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to bypass efflux pumps (e.g., P-gp substrates) and improve tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.